

UPGL0004 (Upadacitinib): A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	UPGL00004	
Cat. No.:	B611595	Get Quote

An In-depth Analysis of the Selective JAK1 Inhibitor

UPGL0004, chemically known as Upadacitinib, is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor. It has garnered significant attention within the scientific and medical communities for its therapeutic efficacy in a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of Upadacitinib's chemical structure, mechanism of action, relevant signaling pathways, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Upadacitinib is a small molecule with the chemical formula C₁₇H₁₉F₃N₆O and a molecular weight of 380.37 g/mol .[1][2] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is crucial for its interaction with the ATP-binding site of Janus kinases.

IUPAC Name: (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide[3]

Mechanism of Action

Upadacitinib functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of JAK1.[4] By binding to the kinase domain, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This blockade of



STAT signaling effectively downregulates the transcription of pro-inflammatory cytokine genes, which are key drivers in many autoimmune disorders.[4][5][6]

The selectivity of Upadacitinib for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) is a key characteristic, which is thought to contribute to its favorable benefit-risk profile by minimizing off-target effects.[3][4][7]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which in turn phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Upadacitinib's primary mechanism is the disruption of this pathway at the level of JAK1.

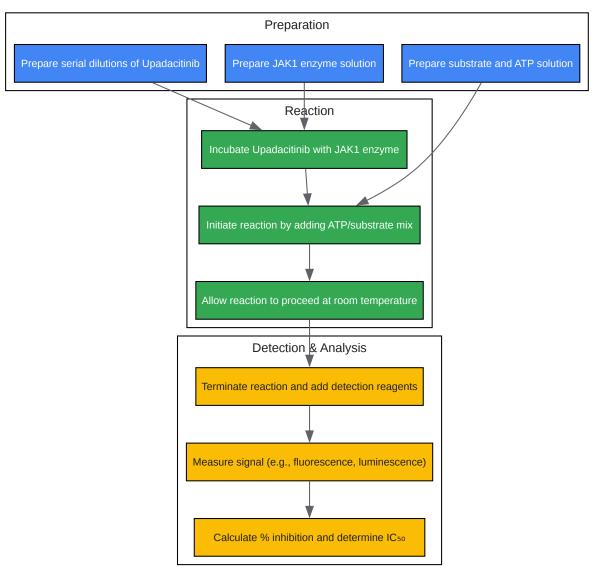


Upadacitinib's Inhibition of the JAK-STAT Signaling Pathway Extracellular Space Cytokine Cell Membrane Activation Intracellular Space Upadacitinib (UPGL0004) Activation Inhibition Phosphorylation Dimerization Translocation & Regulation Nucleus

Gene Transcription (Pro-inflammatory Cytokines)



Workflow for In Vitro Kinase Inhibition Assay



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